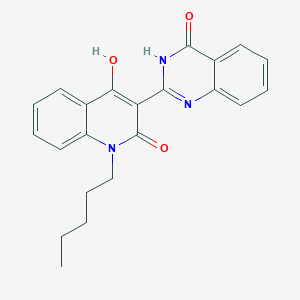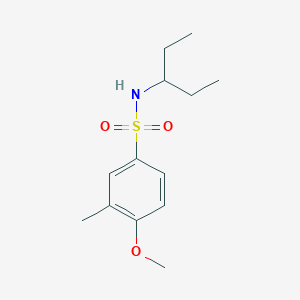
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as EMD 57283, is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. It has also been suggested that 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 may modulate the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are important for cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been found to have anti-malarial activity by inhibiting the growth of Plasmodium falciparum parasites.
Advantages and Limitations for Lab Experiments
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields, which makes it a promising target for drug development. Moreover, its synthetic nature allows for easy modification and optimization of its chemical structure. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development. Additionally, its low solubility and stability may pose challenges in its formulation and storage.
Future Directions
There are several future directions for the research of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insights into its therapeutic potential and facilitate its further development. Another direction is to optimize its chemical structure to improve its solubility, stability, and efficacy. Moreover, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 can be used as a lead compound for the development of novel drugs with improved pharmacological properties. Finally, its potential applications in other fields, such as immunology and cardiovascular diseases, should be explored.
Synthesis Methods
The synthesis of 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 involves several steps, including the reaction of 4-ethylphenylhydrazine with 2,3,7,8-tetramethylquinoline-4-carbaldehyde, followed by the reaction of the resulting product with pyrrolidine-1-carboxylic acid. The final product is obtained after purification and characterization.
Scientific Research Applications
2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. It has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 2-(4-ethylphenyl)-7,8-dimethyl-4-(1-pyrrolidinylcarbonyl)quinoline 57283 has been investigated as a potential treatment for infectious diseases such as malaria and tuberculosis.
properties
IUPAC Name |
[2-(4-ethylphenyl)-7,8-dimethylquinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-4-18-8-10-19(11-9-18)22-15-21(24(27)26-13-5-6-14-26)20-12-7-16(2)17(3)23(20)25-22/h7-12,15H,4-6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSKKQDQYIQXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6033189.png)
![5-chloro-2-methoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6033194.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)
![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)

